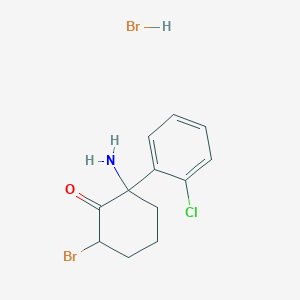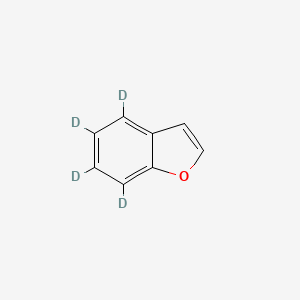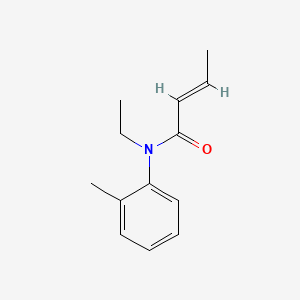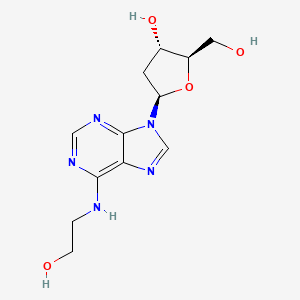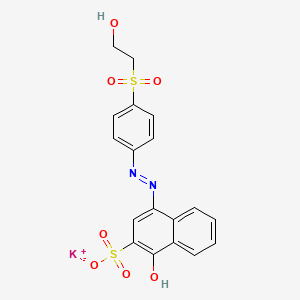
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" is a type of structured lipid, specifically a triacylglycerol (TAG), that has been the subject of research due to its potential implications in food science and biochemistry. It involves fatty acid chains of palmitic acid and linoleic acid, indicating its relevance in dietary fats and their metabolic pathways (Nagai et al., 2011).
Synthesis Analysis
The synthesis of "rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" and similar TAGs can be achieved through techniques such as recycle high-performance liquid chromatography (HPLC) with a chiral column, which allows for the separation of enantiomers of asymmetric TAGs. This process is crucial for obtaining pure forms of TAGs for further analysis and study (Nagai et al., 2011).
Molecular Structure Analysis
Understanding the molecular structure of TAGs like "rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" involves analyzing their crystalline forms and polymorphism. Studies using differential scanning calorimetry and X-ray diffraction have provided insights into the polymorphic behavior and molecular interactions of TAGs, contributing to our knowledge of their physical state and stability under various conditions (Zhang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving "rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" include enzymatic processes that affect its digestion and metabolism. For instance, studies on the intestinal absorption and metabolism of 3-chloro-1,2-propanediol (3-MCPD) and its esters have provided evidence of how these compounds are processed in the body, highlighting the significance of understanding their chemical properties for food safety and human health (Araújo et al., 2020).
Physical Properties Analysis
The physical properties of TAGs like "rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol" have been examined through studies focusing on their binary phase behavior and interaction with other TAGs. Such analyses help in understanding the melting and crystallization behaviors of TAGs, which are crucial for their application in food products and industrial processes (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties analysis of TAGs involves assessing their reactivity, stability, and interactions with other substances. Research on the enzymatic synthesis and selective reactions of TAGs has led to advancements in the production of structured lipids with specific nutritional and functional properties, demonstrating the versatility and importance of these compounds in various applications (Schmid et al., 1999).
Wissenschaftliche Forschungsanwendungen
Enantiomeric Separation and Analysis
- Enantiomeric Separation by Recycle HPLC : A study by Nagai et al. (2011) demonstrated the use of recycle high-performance liquid chromatography (HPLC) with a polysaccharide-based chiral column for the enantiomeric separation of asymmetric triacylglycerols (TAGs) including rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol.
Application in Food Science
- Stereospecific Analysis in Goat Milk : Myher et al. (1986) conducted a stereospecific analysis of fatty acid esters of chloropropanediol, including rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, isolated from goat milk fat, providing insights into the composition and characteristics of milk fat components (Myher et al., 1986).
Pharmaceutical Applications
- Drug Delivery Systems : Kim et al. (2019) compared the powder property, dissolution, and bioavailability of rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol in different drug delivery systems, indicating its potential in enhancing drug solubility and efficacy (Kim et al., 2019).
- Protective Effects in Diabetic Models : A study by Kim et al. (2019) found that rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol attenuated glucose increase and maintained serum insulin levels in a diabetic mouse model, suggesting its potential therapeutic use (Kim et al., 2019).
Immunological Studies
- Effects on T Lymphocyte Activation : Huang et al. (2018) investigated the effects of 3-chloro-1,2-propanediol fatty acid esters, including rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol, on suppressing T lymphocyte activation, revealing insights into immune system interactions (Huang et al., 2018).
Agricultural and Environmental Research
- Role in Cyanobacteria Symbiosis : Hashidoko et al. (2019) identified rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol as a hormogonium-inducing factor in the symbiotic relationship between cycads and Nostoc cyanobacteria (Hashidoko et al., 2019).
Eigenschaften
CAS-Nummer |
1246833-87-3 |
|---|---|
Produktname |
rac-1-Palmitoyl-2-linoleoyl-3-chloropropanediol |
Molekularformel |
C₃₇H₆₇ClO₄ |
Molekulargewicht |
611.38 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



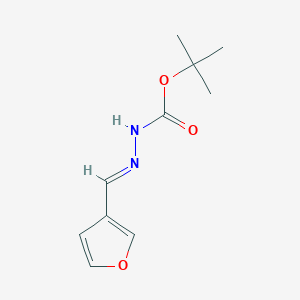
![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)
![methyl (2R,3R,4R)-3-acetamido-4-azido-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1146887.png)
